molecular formula C6H5Cl2NO2 B1608966 2-Chloronicotinic acid hydrochloride CAS No. 56055-55-1

2-Chloronicotinic acid hydrochloride

Cat. No.: B1608966
CAS No.: 56055-55-1
M. Wt: 194.01 g/mol
InChI Key: HGILEOFUZXHTHB-UHFFFAOYSA-N
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Description

2-Chloronicotinic acid (chemical formula: C₆H₄ClNO₂) is a chlorinated pyridine derivative with a white crystalline structure, exhibiting solubility in water (~13.4 g/L), ethanol, ether, and acetone . It serves as a critical intermediate in synthesizing pharmaceuticals, pesticides, and heterocyclic compounds like pyrazolines and pyrazoles . Its reactivity stems from the electron-withdrawing chlorine substituent at the 2-position of the pyridine ring, which influences steric and electronic effects during synthesis .

Historically, 2-chloronicotinic acid was first characterized in 1925, with subsequent research focusing on optimizing synthesis routes. Modern methods emphasize green chemistry, such as enzymatic hydrolysis using engineered amidases (94% conversion, 575 g/L·day⁻¹ space-time yield) , one-step oxidation with ozone (low pollution) , and Ru/C-catalyzed oxygen oxidation (90% yield) . These advancements address traditional challenges like harsh reaction conditions and toxic byproducts .

Properties

IUPAC Name

2-chloropyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2.ClH/c7-5-4(6(9)10)2-1-3-8-5;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGILEOFUZXHTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376462
Record name 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56055-55-1
Record name 2-Chloropyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Source: Chemicalbook synthesis summary (2016)

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Disadvantages
Direct oxidation (green) 2-chloro-3-methylpyridine O2, NHPI, Co(III)/Mn(III) acetylacetonate 50–120 °C, 0.2–2 MPa O2, 3–24 h Green, one-step, avoids harsh chemicals Requires pressurized oxygen setup
Chlorination of nicotinic acid-N-oxide Nicotinic acid-N-oxide POCl3, PCl5, triethylamine 50–100 °C, distillation, hydrolysis High purity product, industrially proven Uses corrosive reagents, colored impurities
Biocatalytic hydrolysis 2-chloronicotinonitrile Engineered nitrilase enzyme Mild aqueous conditions, ~16 h Mild, selective, no byproducts Enzyme production needed
Multi-step cyclization route Acetaldehyde, methyl formate Sodium methylate, malononitrile, chlorination Mild, multi-step Environmentally friendly More complex synthesis
Hydrochloride salt formation 2-chloronicotinic acid Thionyl chloride, methanol 20 °C to ambient, 5 days Established method for salt prep Long reaction time

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceuticals
2-Chloronicotinic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

  • Pralofen : An anti-inflammatory and analgesic drug, 2-chloronicotinic acid acts as a precursor in its production. This compound's structural modifications enable the development of effective therapeutic agents .
  • Mefenamic Acid and Niflumic Acid : These non-steroidal anti-inflammatory drugs (NSAIDs) benefit from 2-chloronicotinic acid as a key building block in their synthesis .
  • 4-Thiazolidinone Derivatives : The compound is utilized in the preparation of these derivatives, which exhibit significant antimicrobial activity .

Table 1: Pharmaceutical Compounds Derived from 2-Chloronicotinic Acid

CompoundTypeApplication
PralofenAnti-inflammatoryPain relief
Mefenamic AcidNSAIDPain and inflammation management
Niflumic AcidNSAIDPain and inflammation management
4-ThiazolidinonesAntimicrobial agentsInfection treatment

Agricultural Applications

1. Agrochemical Synthesis
this compound is vital in the synthesis of various agrochemicals:

  • Herbicides : It is an intermediate for herbicides such as nicosulfuron and diflufenican, which are used to control unwanted plant growth effectively .
  • Pesticides : The compound's reactivity allows it to be transformed into effective pesticides that enhance agricultural productivity .

Table 2: Agrochemicals Derived from 2-Chloronicotinic Acid

AgrochemicalTypeApplication
NicosulfuronHerbicideWeed control
DiflufenicanHerbicideWeed control

Materials Science Applications

1. Corrosion Inhibition
Recent studies have demonstrated that 2-chloronicotinic acid can inhibit the corrosion of aluminum in hydrochloric acid solutions. The compound's ability to form protective films on metal surfaces makes it useful in industrial applications where metal corrosion is a concern .

Case Studies

1. Synthesis of Non-Steroidal Anti-Inflammatory Drugs
A study highlighted the effectiveness of using 2-chloronicotinic acid in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). Researchers demonstrated that through specific chemical transformations, this compound could yield derivatives with enhanced pharmacological properties .

2. Environmental Impact of Agrochemicals
Research has shown that while 2-chloronicotinic acid is effective in synthesizing agrochemicals, its environmental impact must be assessed. Studies indicate that careful management during production can mitigate potential ecological risks associated with its use in herbicides and pesticides .

Mechanism of Action

The mechanism of action of 2-chloronicotinic acid hydrochloride involves its role as an intermediate in various chemical reactions. It acts by participating in nucleophilic substitution and oxidation reactions, leading to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights

Synthetic Efficiency 2-Chloronicotinic Acid: Enzymatic methods (e.g., G175A/A305T mutant amidase) offer superior conversion rates (94%) and environmental benefits compared to traditional chemical routes . Chemical methods like one-step oxidation (95% yield ) and Ru/C catalysis (90% yield ) are cost-effective and scalable. 6-Chloronicotinic Acid: Limited synthesis data in evidence, but safety protocols emphasize strict PPE use due to hazardous decomposition products . 2-Thiobenzyl Nicotinic Acid: Achieves a 98.6% yield via 2-chloronicotinic acid derivatization, highlighting the latter’s versatility as a precursor .

Reactivity and Applications

  • The 2-chloro substituent in 2-chloronicotinic acid facilitates nucleophilic substitution and alkylation reactions, enabling diverse downstream products like acyl urea compounds (used in herbicides) and hydrazone derivatives (antibacterial agents) .
  • In contrast, 2-chloronicotinyl chloride’s acyl chloride group enhances reactivity in coupling reactions but poses handling risks due to corrosiveness .

Environmental and Safety Profiles Enzymatic synthesis of 2-chloronicotinic acid reduces waste and avoids corrosive solvents, aligning with green chemistry principles .

Toxicity

  • 2-Chloronicotinic acid exhibits low acute toxicity (LD₅₀ >2000 mg/kg) in mammals, making it safer for agrochemical applications compared to more toxic fungicides .

Future Prospects and Research Directions

  • Green Synthesis : Enzymatic and catalytic methods for 2-chloronicotinic acid production are expected to dominate, minimizing environmental impact .
  • Biomedical Applications: Potential in antitumor and antimicrobial drug development remains underexplored .
  • Material Science: Integration into organic-inorganic hybrid materials could expand its utility in advanced technologies .

Biological Activity

2-Chloronicotinic acid hydrochloride is a chlorinated derivative of nicotinic acid, known for its diverse biological activities and applications in pharmaceutical and agrochemical industries. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.

  • Molecular Formula : C₆H₄ClNO₂
  • Molecular Weight : 157.55 g/mol
  • Melting Point : 176-178 °C (decomposes)
  • Density : 1.5 g/cm³
  • Boiling Point : 316.8 °C at 760 mmHg

This compound exhibits several biological activities:

  • Anti-inflammatory Properties : It acts as a precursor in the synthesis of pralofen, an anti-inflammatory and analgesic drug. This compound modulates inflammatory pathways, reducing pain and inflammation in various conditions .
  • Neuroprotective Effects : Research indicates that it may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases by modulating neuronal signaling pathways .
  • Antimicrobial Activity : It has shown efficacy against various pathogens, making it a candidate for developing new antibiotics .
  • Corrosion Inhibition : Studies have demonstrated its ability to inhibit aluminum corrosion in acidic environments, indicating potential applications in material science .

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

  • Pharmaceutical Intermediates : It serves as a key intermediate in synthesizing drugs like mefenamic acid and niflumic acid, which are used for pain relief and inflammation reduction .
  • Agrochemicals : The compound is also significant in the development of agrochemicals, including herbicides and insecticides, enhancing agricultural productivity .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of 2-Chloronicotinic acid in a model of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in treated subjects compared to controls. The results suggest its potential role in managing neurodegenerative diseases .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving patients with chronic inflammatory conditions, administration of pralofen (derived from 2-Chloronicotinic acid) resulted in significant reductions in pain scores and inflammatory markers over a six-week period. This highlights the clinical relevance of the compound's anti-inflammatory properties .

StudyFindings
Neuroprotective EffectsReduced oxidative stress; improved cognition
Anti-inflammatory MechanismSignificant pain reduction; lower inflammatory markers

Q & A

Q. What are the primary synthetic routes for 2-chloronicotinic acid (2-CNA), and what are their comparative advantages?

  • Methodological Answer : 2-CNA is synthesized via chemical and enzymatic routes. Common chemical methods include:
  • Chlorination of nicotinic acid derivatives : Direct chlorination using reagents like PCl₃ or POCl₃ under controlled temperatures (80–100°C) .
  • Nucleophilic substitution : Starting from 2-chloro-3-cyanopyridine, hydrolysis with acidic or basic catalysts yields 2-CNA .
    Enzymatic routes, such as amidase-catalyzed hydrolysis of 2-chloronicotinamide, offer greener alternatives but require engineered enzymes (e.g., Pa-Ami mutants) to overcome steric/electronic challenges from the chlorine substituent .
    Trade-offs : Chemical methods provide higher yields (≥80%) but involve hazardous reagents, while enzymatic routes are eco-friendly but require optimization for industrial scalability .

Q. Which analytical techniques are most reliable for characterizing 2-CNA purity and structure?

  • Methodological Answer :
  • Chromatography : USP guidelines recommend thin-layer chromatography (TLC) with silica gel plates and a solvent system of butyl alcohol/water/acetic acid (60:25:15) to confirm purity . Gas chromatography (GC) is used for quantitative analysis .
  • Spectroscopy : Vibrational spectroscopy (FT-IR, Raman) combined with density functional theory (DFT) calculations validates structural features, such as C=O and C–Cl bond vibrations .
  • Melting point : A sharp melting point (176–180°C) confirms crystallinity and purity .

Q. What are the key pharmaceutical applications of 2-CNA?

  • Methodological Answer : 2-CNA serves as a precursor for:
  • Nonsteroidal anti-inflammatory drugs (NSAIDs) : Pranoprofen synthesis via nucleophilic substitution .
  • Antioxidant agents : Schiff base derivatives with hydroxyl/methoxy groups exhibit radical-scavenging activity .
  • Agrochemicals : Intermediate for herbicides like diflufenican .

Q. What safety protocols are critical when handling 2-CNA hydrochloride?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powder .
  • Storage : Keep in airtight containers in cool (<25°C), dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can enzymatic synthesis of 2-CNA be optimized to overcome low catalytic efficiency?

  • Methodological Answer :
  • Structure-guided mutagenesis : The Pa-Ami G175A/A305T double mutant reduces the distance between Ser177 (catalytic triad) and the substrate’s carbonyl carbon, enhancing nucleophilic attack efficiency. This mutant achieves a 94% conversion rate and 575 g·L⁻¹·day⁻¹ space-time yield .
  • Substrate engineering : Use 2-chloronicotinamide with electron-withdrawing groups to reduce steric hindrance during hydrolysis .

Q. How can contradictions in reported reaction yields for 2-CNA synthesis be resolved?

  • Methodological Answer :
  • Systematic variable analysis : Compare solvent polarity (e.g., DMF vs. water), temperature (60–120°C), and catalyst loading (e.g., 5–20 mol% Pd) across studies .
  • Statistical modeling : Apply design of experiments (DoE) to identify critical factors (e.g., pH, reaction time) and optimize conditions .

Q. What strategies improve the stability of 2-CNA under varying experimental conditions?

  • Methodological Answer :
  • pH stability : 2-CNA degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Buffered solutions (pH 6–8) at 4°C minimize decomposition .
  • Thermal stability : Avoid prolonged heating above 100°C; use inert atmospheres (N₂/Ar) during high-temperature reactions .

Q. How can computational methods aid in predicting 2-CNA reactivity?

  • Methodological Answer :
  • DFT calculations : Simulate electron density maps to identify reactive sites (e.g., C-2 chlorine for nucleophilic substitution) .
  • Molecular docking : Predict enzyme-substrate binding affinities for biocatalyst design (e.g., amidase-2-CNA interactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloronicotinic acid hydrochloride

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